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  • Product: 2-Boc-6-hydroxy-2-azaspiro[3.4]octane
  • CAS: 1363381-95-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Boc-6-hydroxy-2-azaspiro[3.4]octane: A Key Building Block in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS Number: 1363381-95-6), a pivotal building block in contemporary medicinal chemistry. We del...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS Number: 1363381-95-6), a pivotal building block in contemporary medicinal chemistry. We delve into its chemical significance, synthesis, and characterization, with a particular focus on its application as a rigid, three-dimensional scaffold in the design of novel therapeutics, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and physicochemical properties of this versatile azaspirocyclic compound.

Introduction: The Rise of Azaspiro[3.4]octanes in Medicinal Chemistry

In the relentless pursuit of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional "flat" aromatic scaffolds. This has led to a surge in the exploration of three-dimensional (3D) molecular architectures, with azaspirocycles emerging as a particularly promising class of compounds.[1] Azaspirocycles, characterized by two rings sharing a single nitrogen-containing atom, offer a rigid and well-defined conformational framework. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[1]

The 2-azaspiro[3.4]octane core, in particular, has garnered significant interest as a bioisostere for more conventional motifs like piperidine and morpholine.[2] Its unique spirocyclic nature imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical for the development of successful drug candidates.[3] The subject of this guide, 2-Boc-6-hydroxy-2-azaspiro[3.4]octane, is a functionalized derivative of this core structure, poised for further chemical elaboration and integration into complex bioactive molecules. The presence of a hydroxyl group provides a convenient handle for derivatization, while the Boc-protecting group allows for controlled manipulation of the azetidine nitrogen.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane is essential for its effective utilization in research and development.

PropertyValueSource
CAS Number 1363381-95-6MedChemExpress[4]
Molecular Formula C₁₂H₂₁NO₃MedChemExpress[4]
Molecular Weight 227.30 g/mol MedChemExpress[4]
Appearance Colorless to off-white solid-liquid mixtureMedChemExpress[4]
Purity (HPLC) ≥98.54%MedChemExpress[4]

The spirocyclic core of this molecule, consisting of a five-membered cyclopentane ring fused to a four-membered azetidine ring, imparts a distinct three-dimensional geometry. This defined spatial arrangement of atoms is a key attribute for its application in rational drug design, allowing for precise positioning of pharmacophoric elements.

Synthesis of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane

The synthesis of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane is logically approached in a two-step sequence, beginning with the synthesis of the corresponding ketone precursor, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, followed by its stereoselective reduction to the desired alcohol.

Synthesis of the Ketone Precursor: tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

One viable approach involves the construction of the spirocyclic system from readily available starting materials, followed by functional group manipulations to install the ketone and the Boc-protecting group. The synthesis of related spirocyclic ketones has been reported in the patent literature, often involving multi-step sequences.[6]

Reduction of the Ketone to the Alcohol

The reduction of the ketone precursor to the target alcohol is a standard transformation in organic synthesis. The use of sodium borohydride (NaBH₄) is a mild and selective method for the reduction of ketones to secondary alcohols.[7][8]

  • Reducing Agent: Sodium borohydride is chosen for its excellent chemoselectivity. It readily reduces ketones and aldehydes while typically not affecting less reactive carbonyl groups like esters or amides, which is advantageous if such functional groups are present elsewhere in a more complex molecule.[7] Its ease of handling and relatively low cost also make it a preferred reagent for this type of transformation.

  • Solvent: A protic solvent, typically methanol or ethanol, is used to dissolve the sodium borohydride and the ketone substrate. The solvent also serves as the proton source for the workup, protonating the intermediate alkoxide to yield the final alcohol.[8]

  • Temperature: The reaction is often carried out at a reduced temperature (e.g., 0 °C) to control the rate of reaction and minimize potential side reactions, ensuring a cleaner product profile.

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in portions. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Boc-6-hydroxy-2-azaspiro[3.4]octane.

G cluster_synthesis Synthesis Workflow Ketone tert-Butyl 6-oxo-2- azaspiro[3.4]octane-2-carboxylate Reduction Reduction with NaBH4 in Methanol at 0 °C Ketone->Reduction Workup Aqueous Workup (NH4Cl Quench) Reduction->Workup Extraction Extraction with Dichloromethane Workup->Extraction Purification Column Chromatography Extraction->Purification Product 2-Boc-6-hydroxy-2- azaspiro[3..4]octane Purification->Product

Caption: Synthetic workflow for 2-Boc-6-hydroxy-2-azaspiro[3.4]octane.

Characterization and Quality Control

Ensuring the identity and purity of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane is paramount for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. A Certificate of Analysis from a commercial supplier confirms that the ¹H NMR spectrum is consistent with the structure of tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate.[4] Key expected signals would include the characteristic peak for the tert-butyl group protons, and signals corresponding to the protons of the spirocyclic framework, including a signal for the proton on the carbon bearing the hydroxyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. Commercial batches typically exhibit a purity of ≥98.54%.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Drug Discovery and Development

The unique structural features of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane make it a valuable building block in the design of novel therapeutics.

A Rigid Scaffold for Novel Pharmacophores

The 2-azaspiro[3.4]octane core serves as a rigid scaffold that can be decorated with various functional groups to generate libraries of compounds for high-throughput screening. The defined three-dimensional arrangement of substituents allows for the exploration of chemical space that is inaccessible with traditional flat aromatic rings. This can lead to the discovery of novel hits with improved potency and selectivity.

A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Perhaps one of the most exciting applications of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane is its use as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's natural protein disposal machinery. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition determine the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[9] The rigid nature of the 2-azaspiro[3.4]octane core can provide a more defined distance and orientation between the two ends of the PROTAC, which can lead to improved potency and selectivity. The hydroxyl group on 2-Boc-6-hydroxy-2-azaspiro[3.4]octane provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

G cluster_protac PROTAC Structure and Function TargetLigand Target Protein Ligand Linker 2-Azaspiro[3.4]octane Linker TargetLigand->Linker covalent bond PROTAC PROTAC Molecule E3Ligand E3 Ligase Ligand Linker->E3Ligand covalent bond TargetProtein Target Protein PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase recruits Ubiquitination Ubiquitination TargetProtein->Ubiquitination proximity-induced E3Ligase->Ubiquitination proximity-induced Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Protein Degradation Proteasome->Degradation

Caption: Role of the azaspiro[3.4]octane linker in PROTAC-mediated protein degradation.

Conclusion

2-Boc-6-hydroxy-2-azaspiro[3.4]octane is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure and convenient functionalization handles make it an attractive scaffold for the synthesis of novel therapeutic agents with improved physicochemical and pharmacological properties. Its emerging role as a linker in the rapidly advancing field of PROTACs further underscores its significance. As the demand for novel, 3D-rich molecular architectures continues to grow, the importance of compounds like 2-Boc-6-hydroxy-2-azaspiro[3.4]octane in the medicinal chemist's toolbox is set to increase.

References

Sources

Foundational

Molecular weight and formula of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane

The following technical guide details the physicochemical profile, synthesis, and application of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane , a high-value -rich scaffold used in modern medicinal chemistry. A Strategic Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane , a high-value


-rich scaffold used in modern medicinal chemistry.

A Strategic Scaffold for "Escape from Flatland" in Drug Discovery

Executive Summary

In the pursuit of novel IP space and improved physicochemical properties, medicinal chemists have increasingly pivoted away from flat, aromatic-heavy structures toward conformationally restricted, three-dimensional scaffolds. 2-Boc-6-hydroxy-2-azaspiro[3.4]octane represents a "privileged" building block in this domain.

By incorporating a spirocyclic junction between a 4-membered azetidine and a 5-membered cyclopentane ring, this molecule offers high fraction of


 carbons (

), which correlates directly with improved clinical success rates due to enhanced solubility and metabolic stability. The orthogonal protection (Boc) and functional handle (Hydroxyl) allow for versatile diversification, making it an ideal bioisostere for piperazine or morpholine rings.

Physicochemical Specifications

The following data characterizes the target molecule. Note that while the ketone precursor is widely cataloged, the 6-hydroxy derivative is often generated in situ or as a custom intermediate.

PropertyValue / Description
IUPAC Name tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate
Common Name 2-Boc-6-hydroxy-2-azaspiro[3.4]octane
Molecular Formula

Molecular Weight 227.30 g/mol
Exact Mass 227.1521
Parent CAS (Ketone) 1363382-39-1 (Precursor: 6-oxo analog)
Target CAS (Alcohol) Not widely indexed; derivative of 1363382-39-1
CLogP (Predicted) ~1.2 – 1.6 (Lipophilic, but lowered by OH)
TPSA ~49.8 Ų (Good permeability profile)
H-Bond Donors/Acceptors 1 Donor (OH) / 3 Acceptors (N, O, O)

Structural Analysis & Significance

The "Spiro" Advantage

Unlike fused bicyclic systems, the spiro[3.4]octane core forces substituents into specific vectors that are perpendicular to each other.

  • Azetidine Ring (Ring A): Contains the nitrogen (2-position). The Boc group protects this amine, which can later be deprotected to form a secondary amine for coupling (e.g., reductive amination or S_NAr).

  • Cyclopentane Ring (Ring B): Contains the hydroxyl group (6-position).[1] This is the "warhead" attachment point.

  • Stereochemistry: The 6-hydroxy position creates diastereomers (cis/trans relative to the nitrogen vector). In high-precision SAR (Structure-Activity Relationship) studies, separating these diastereomers is critical, as they will probe different pockets of the target protein.

Synthetic Protocol: Reduction of the 6-Oxo Precursor

Since the ketone form (tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate , CAS 1363382-39-1) is the primary commercial starting material, the most reliable route to the target is a stereoselective reduction.

Reagents Required
  • Substrate: tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 equiv).

  • Reductant: Sodium Borohydride (

    
    , 1.5 equiv).
    
  • Solvent: Methanol (MeOH) or THF/MeOH mixture (anhydrous).

  • Quench: Saturated Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 g (4.4 mmol) of the 6-oxo precursor in 15 mL of anhydrous MeOH. Cool the solution to 0°C using an ice bath to control the exothermic nature of the hydride addition.

  • Reduction: Add

    
     (250 mg, 6.6 mmol) portion-wise over 10 minutes.
    
    • Technical Insight: Adding all at once can cause rapid hydrogen evolution and solvent boil-over. Slow addition favors kinetic control.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane). The ketone spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      alcohol spot.
  • Quench: Slowly add 10 mL of sat.

    
     to destroy excess hydride. Stir for 15 minutes.
    
  • Extraction: Concentrate the methanol under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Yield: Typically >90% as a white solid/oil.

    • Stereochemistry: The product will likely be a diastereomeric mixture. Separation can be achieved via Flash Column Chromatography using a gradient of 0-5% MeOH in DCM if distinct isomers are required.

Functionalization & Application Logic

Once synthesized, the 2-Boc-6-hydroxy-2-azaspiro[3.4]octane serves as a divergent intermediate. The diagram below illustrates the decision matrix for utilizing this scaffold in library synthesis.

G Start 6-Oxo Precursor (CAS 1363382-39-1) Target 2-Boc-6-Hydroxy Target Molecule Start->Target NaBH4 Reduction PathA Path A: OH Activation Target->PathA Retain Boc PathB Path B: N-Deprotection Target->PathB Expose Amine ProdA1 Mesylate/Tosylate (Leaving Group) PathA->ProdA1 MsCl, Et3N ProdA2 Ether/Amine (via Mitsunobu) PathA->ProdA2 PPh3, DIAD, Nu-H ProdB1 Free Amine Salt (TFA/HCl) PathB->ProdB1 TFA/DCM or HCl/Dioxane

Figure 1: Synthetic workflow starting from the commercial ketone to downstream functionalization.

Key Reaction Protocols
A. Hydroxyl Activation (Mitsunobu)

To invert the stereochemistry or install aryl ethers:

  • Combine 2-Boc-6-hydroxy-2-azaspiro[3.4]octane (1 equiv), Triphenylphosphine (

    
    , 1.5 equiv), and the phenol/nucleophile (1.2 equiv) in dry THF.
    
  • Cool to 0°C. Add DIAD (1.5 equiv) dropwise.

  • Stir 12h. This transforms the

    
     alcohol into a diverse array of ethers or amines.
    
B. Boc Deprotection (Amine Release)

To couple the nitrogen to a heteroaromatic core:

  • Dissolve substrate in DCM.[2]

  • Add Trifluoroacetic Acid (TFA) (Ratio 4:1 DCM:TFA).

  • Stir 1h. Evaporate.

  • Note: The resulting amine is a secondary amine in a strained 4-membered ring. It is nucleophilic but sterically less hindered than a piperidine, often showing higher reactivity in

    
     reactions.
    

References

  • Sigma-Aldrich. tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate Product Page. (Precursor CAS 1363382-39-1).[3][4] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Mimics. Journal of Organic Chemistry. (Foundational spiro-synthesis logic). Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Review of spiro-scaffold utility). Link

  • BenchChem. Application Notes for Boc Deprotection. (Standard protocols for azetidine/spiro deprotection). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Stereochemical Inversion of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane via the Mitsunobu Reaction

Introduction The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve the stereochemical inversion of primary and secondary alcohols.[1] This powerful dehydration-condensatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve the stereochemical inversion of primary and secondary alcohols.[1] This powerful dehydration-condensation reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic substitution.[2] A key feature of this reaction is the complete Walden inversion at the alcohol's stereocenter, making it an invaluable tool in the synthesis of complex molecules and chiral building blocks for drug discovery.[2][3]

This application note provides a detailed protocol and technical guidance for the Mitsunobu reaction applied to 2-Boc-6-hydroxy-2-azaspiro[3.4]octane, a sterically hindered secondary alcohol. The spirocyclic nature of this substrate presents a challenge, as hindered alcohols are known to react sluggishly under standard Mitsunobu conditions.[4] To address this, the protocol has been optimized through the selection of a highly acidic nucleophile, 4-nitrobenzoic acid, which has been demonstrated to significantly improve reaction yields for sterically demanding substrates.[4]

Mechanistic Overview

The Mitsunobu reaction proceeds through a complex but well-studied mechanism.[5] The initial step involves the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DIAD), forming a betaine intermediate. This intermediate then deprotonates the acidic nucleophile (in this case, 4-nitrobenzoic acid) to generate a carboxylate anion and a protonated phosphonium species. The alcohol substrate is then activated by attacking the phosphonium ion, forming a key alkoxyphosphonium salt and displacing the reduced azodicarboxylate. In the final, stereochemistry-defining step, the carboxylate anion acts as a nucleophile, attacking the activated alcohol carbon in a classic Sₙ2 fashion. This backside attack results in the inversion of the stereocenter and the formation of the desired ester product, along with triphenylphosphine oxide and the hydrazide byproduct.[5][6]

Experimental Workflow Diagram

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Alcohol, 4-Nitrobenzoic Acid, & PPh₃ in THF B Cool to 0 °C A->B Inert Atmosphere C Add DIAD dropwise B->C Maintain Temp < 10 °C D Warm to RT & Stir C->D Monitor by TLC E Quench & Aqueous Wash D->E Reaction Completion F Dry & Concentrate E->F G Purify by Column Chromatography F->G Crude Product H Inverted Ester Product G->H

Caption: Experimental workflow for the Mitsunobu reaction.

Detailed Experimental Protocol

This protocol is designed for the stereochemical inversion of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane. Given the steric hindrance of the substrate, careful control of reaction conditions is crucial for achieving a high yield of the inverted product.

Materials:

  • 2-Boc-6-hydroxy-2-azaspiro[3.4]octane

  • 4-Nitrobenzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Boc-6-hydroxy-2-azaspiro[3.4]octane (1.0 eq.), 4-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Add anhydrous THF (approximately 10 volumes relative to the alcohol) to the flask to dissolve the solids.

  • Cooling: Immerse the flask in an ice-water bath and cool the reaction mixture to 0 °C.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. A color change to yellow-orange is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.[7] The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[7]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted 4-nitrobenzoic acid, followed by brine (1x).[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, which will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct, should be purified by flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.[8] The triphenylphosphine oxide can often be partially removed by precipitation from a non-polar solvent like a hexane/ether mixture prior to chromatography.[8]

Reaction Parameters and Optimization

The following table summarizes the recommended conditions and provides guidance for potential optimization.

ParameterRecommended ConditionRationale & Optimization Notes
Phosphine Triphenylphosphine (PPh₃)Standard, cost-effective choice. Polymer-supported PPh₃ can be used to simplify purification.[9]
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate)Generally preferred over DEAD due to lower toxicity and greater stability.
Nucleophile 4-Nitrobenzoic acidThe electron-withdrawing nitro group increases acidity (pKa ≈ 3.4), enhancing nucleophilicity and improving yields for hindered alcohols.[4]
Stoichiometry Alcohol (1.0 eq.), Nucleophile (1.5 eq.), PPh₃ (1.5 eq.), DIAD (1.5 eq.)An excess of reagents is used to drive the reaction to completion, especially with a hindered substrate.[7]
Solvent Anhydrous THFAprotic and effectively solubilizes the reactants. Other anhydrous solvents like diethyl ether or toluene can also be used.[9]
Temperature 0 °C to Room TemperatureInitial cooling is crucial to control the exothermic reaction upon DIAD addition. Allowing the reaction to proceed at room temperature is generally sufficient.[5]
Reaction Time 6-8 hoursMonitor by TLC. For particularly sluggish reactions, extended reaction times (up to 24 hours) may be necessary.[2]

Troubleshooting and Key Considerations

  • Low Yield: For sterically hindered alcohols, incomplete reaction is a common issue. Ensure all reagents are pure and the solvent is anhydrous. Increasing the excess of the Mitsunobu reagents (up to 2.0 eq.) or extending the reaction time may improve conversion.[4]

  • Byproduct Removal: The primary challenge in purifying Mitsunobu reactions is the removal of triphenylphosphine oxide and the reduced azodicarboxylate.[6] Several methods can be employed:

    • Crystallization/Precipitation: Triphenylphosphine oxide can sometimes be crystallized from the crude mixture.[8]

    • Chromatography: Flash column chromatography is the most common and effective method.[7]

    • Acidic Wash: If using a phosphine with a basic handle, an acidic wash can remove the resulting phosphine oxide.[6]

  • Stereochemical Outcome: The Mitsunobu reaction is highly reliable for achieving stereochemical inversion.[10] However, in rare cases with highly hindered substrates, retention of configuration has been observed. It is always advisable to confirm the stereochemistry of the product using appropriate analytical techniques (e.g., chiral HPLC, NMR spectroscopy).

Conclusion

The Mitsunobu reaction is a robust and versatile method for the stereochemical inversion of secondary alcohols. By employing the modified conditions outlined in this application note, specifically the use of 4-nitrobenzoic acid as a highly acidic nucleophile, researchers can successfully apply this reaction to challenging substrates like 2-Boc-6-hydroxy-2-azaspiro[3.4]octane. Careful execution of the protocol and purification strategy will enable the efficient synthesis of the inverted ester, providing a valuable intermediate for further synthetic transformations in drug development and other scientific endeavors.

References

  • Organic-Reaction.com. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2019). Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. Retrieved from [Link]

  • Javaid, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4945. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Professor Dave Explains. (2015). Mitsunobu reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • K. C. K. Swamy, et al. (2009). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: A Guide to the Boc Deprotection of 2-azaspiro[3.4]octane Derivatives

Introduction: The Significance of 2-Azaspiro[3.4]octane Scaffolds and the Role of Boc Protection In the landscape of modern medicinal chemistry and drug discovery, the design and synthesis of novel molecular scaffolds th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Azaspiro[3.4]octane Scaffolds and the Role of Boc Protection

In the landscape of modern medicinal chemistry and drug discovery, the design and synthesis of novel molecular scaffolds that provide access to unexplored chemical space are of paramount importance. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to improved pharmacological properties such as increased metabolic stability, enhanced receptor binding affinity, and better solubility. The 2-azaspiro[3.4]octane framework, a unique structural motif, is an emerging building block in the synthesis of complex bioactive molecules.[1][2][3][4][5]

The synthesis of these valuable spirocyclic amines often necessitates the use of protecting groups to mask the reactivity of the secondary amine during multi-step sequences. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[6][7][8][9][10] This application note provides a detailed protocol for the efficient deprotection of Boc-protected 2-azaspiro[3.4]octane derivatives, a crucial step in the final stages of synthesizing the target compounds.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved through an acid-catalyzed cleavage reaction.[11][12][13] The most commonly employed reagents for this transformation are strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane.[6][14][15][16][17] The generally accepted mechanism proceeds through the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid (e.g., TFA or HCl).[6][12][13][15] This initial step increases the electrophilicity of the carbonyl carbon.

  • Formation of a Tert-butyl Cation: The protonated carbamate intermediate is unstable and undergoes fragmentation, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[6][11][12]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[6][11][12]

  • Amine Salt Formation: The newly liberated amine, being basic, is immediately protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6][15]

A potential side reaction involves the trapping of the electrophilic tert-butyl cation by nucleophilic residues on the substrate. To mitigate this, scavengers such as anisole or thioanisole can be added to the reaction mixture.[17][18]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection using HCl in Dioxane

This protocol describes a general and robust method for the deprotection of Boc-protected 2-azaspiro[3.4]octane derivatives using a commercially available solution of hydrogen chloride in 1,4-dioxane. This method is often preferred for its efficiency and the ease of isolating the product as a hydrochloride salt.[14][16][17]

Materials and Equipment:
  • Boc-protected 2-azaspiro[3.4]octane derivative

  • 4 M Hydrogen chloride in 1,4-dioxane

  • Anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) (optional, as co-solvent)

  • Diethyl ether (for precipitation/washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Rotary evaporator

Procedure:
  • Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-protected 2-azaspiro[3.4]octane derivative (1.0 eq.) in a minimal amount of a suitable solvent such as DCM or EtOAc. If the substrate is readily soluble in the HCl/dioxane solution, a co-solvent may not be necessary.

  • Addition of Reagent: Under an inert atmosphere, add the 4 M solution of HCl in 1,4-dioxane (5-10 eq. of HCl) to the stirred solution of the substrate at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed. Reaction times can vary from 30 minutes to a few hours depending on the specific substrate.[14][16][19]

  • Product Isolation: Upon completion of the reaction, the deprotected amine hydrochloride salt may precipitate directly from the reaction mixture. If precipitation occurs, the product can be isolated by filtration.

  • Work-up:

    • If precipitation occurs: Collect the solid by filtration, wash it with cold diethyl ether to remove any non-polar impurities, and dry it under vacuum.

    • If no precipitation occurs: Remove the solvent and excess HCl in vacuo using a rotary evaporator. Co-evaporation with a solvent like toluene can help to remove residual acid.[20] The resulting solid or oil is the crude amine hydrochloride salt.

  • Purification (if necessary): The crude hydrochloride salt is often of sufficient purity for subsequent steps. If further purification is required, recrystallization or trituration with a suitable solvent system (e.g., methanol/diethyl ether) can be performed.

Sources

Method

Application Note: A Practical Guide to Amide Bond Formation with 2-Azaspiro[3.4]octane

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, spirocyclic systems, particularly those incorporating nitrogen atoms, have emerged as privileged scaffolds. 2-Azaspiro[3.4]octane, with its rigid, three-dimensional structure, offers a compelling alternative to more traditional cyclic amines like piperidine and piperazine. Its unique conformational constraints can lead to improved target selectivity, metabolic stability, and oral bioavailability of drug candidates. The incorporation of this motif into a lead compound is most commonly achieved through the formation of a robust amide bond, a cornerstone reaction in pharmaceutical synthesis. This application note provides a comprehensive guide to the experimental procedure for the acylation of 2-azaspiro[3.4]octane, detailing the underlying chemical principles, a step-by-step protocol, and troubleshooting advice for researchers in drug development.

Core Principles of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt.[1][2] Consequently, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. Modern synthetic chemistry offers a plethora of coupling reagents to facilitate this transformation, broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium).

Mechanism of Carbodiimide-Mediated Amide Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and the water-solubility of their urea byproduct.[1][3] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by the amine to furnish the desired amide.[3][4] However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea, a common side product. To mitigate this and to enhance reaction rates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed. These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines.[5]

Mechanism of HATU-Mediated Amide Coupling

For more challenging couplings, including those involving sterically hindered amines or acids, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[6][7] The reaction mechanism involves the formation of a highly reactive OAt-active ester.[6][8] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid, facilitating its attack on the HATU reagent. The superior performance of HATU is attributed to the neighboring group participation of the pyridine nitrogen, which is thought to stabilize the transition state.[6]

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Species Activated Species (Active Ester or O-Acylisourea) Carboxylic_Acid->Activated_Species Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Species Base Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonation Amine 2-Azaspiro[3.4]octane Activated_Species->Amine Coupling Amide_Product Amide Product Amine->Amide_Product Nucleophilic Attack

Figure 1: Generalized workflow for amide bond formation.

Experimental Protocol: HATU-Mediated Acylation of 2-Azaspiro[3.4]octane

This protocol describes a general procedure for the coupling of a generic carboxylic acid with 2-azaspiro[3.4]octane using HATU. The quantities provided are for a representative reaction and may need to be optimized for specific substrates.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Carboxylic Acid (R-COOH)-(Assume 200 mg)1.01.0
2-Azaspiro[3.4]octane111.18122 mg1.11.1
HATU380.23418 mg1.11.1
DIPEA129.24348 µL (258 mg)2.02.0
Anhydrous DMF-5 mL--
Dichloromethane (DCM)-For workup--
Saturated aq. NaHCO₃-For workup--
Brine-For workup--
Anhydrous MgSO₄-For drying--
Silica Gel-For chromatography--
Ethyl Acetate/Hexanes-For chromatography--

Table 1: Reagents and quantities for a typical coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the carboxylic acid.

  • Addition of Reagents: To the stirred solution, add 2-azaspiro[3.4]octane (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) sequentially at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted acid and acidic byproducts. Separate the organic layer.

  • Aqueous Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Figure 2: Reaction scheme for the acylation of 2-azaspiro[3.4]octane.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine (less likely for 2-azaspiro[3.4]octane but possible with electron-withdrawing groups on the acid).- Steric hindrance.- Presence of moisture.- Ensure HATU is of high quality and not hydrolyzed.- Consider using a more potent coupling reagent like COMU.- Increase reaction temperature or time.- Use anhydrous solvents and reagents. Dry glassware thoroughly.
Formation of Side Products - N-acylurea formation (with carbodiimides).- Racemization of chiral carboxylic acids.- Side reactions involving other functional groups in the substrates.- If using EDC, add HOBt or HOAt to suppress N-acylurea formation.- HATU is known to minimize racemization.[7] For highly sensitive substrates, consider performing the reaction at a lower temperature.- Protect reactive functional groups (e.g., alcohols, phenols, other amines) before the coupling reaction.
Difficult Purification - Water-soluble byproducts (e.g., tetramethylurea from HATU, diisopropylethylammonium salts).- Perform a thorough aqueous workup. Multiple extractions with water or a mild acidic wash (e.g., dilute citric acid) can help remove basic impurities. A final wash with brine improves phase separation.

Table 2: Troubleshooting guide for amide coupling reactions.

Conclusion

The formation of an amide bond with 2-azaspiro[3.4]octane is a critical transformation for incorporating this valuable spirocyclic motif into potential drug candidates. By understanding the fundamental principles of carboxylic acid activation and employing robust coupling reagents like HATU, researchers can efficiently synthesize these target molecules. The provided protocol serves as a reliable starting point, and the troubleshooting guide offers practical solutions to common challenges encountered in the laboratory. Careful execution and monitoring are key to achieving high yields and purity in these important synthetic steps.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Wikipedia. (2023). Carbodiimide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane Under Acidic Conditions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Boc-6-hydroxy-2-azaspiro[3.4]octane. This guide is designed to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Boc-6-hydroxy-2-azaspiro[3.4]octane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly during acid-mediated reactions such as Boc-deprotection. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity of your synthetic routes and final products.

Introduction: The Chemical Landscape of a Versatile Building Block

2-Boc-6-hydroxy-2-azaspiro[3.4]octane is a valuable building block in medicinal chemistry due to its rigid, three-dimensional spirocyclic core. However, the very features that make it attractive—the strained azetidine ring, the secondary alcohol, and the acid-labile Boc protecting group—create a delicate interplay of reactivity under acidic conditions. Understanding these potential reaction pathways is paramount to successful manipulation of this molecule. This guide will delve into the mechanistic underpinnings of its stability and provide actionable protocols to navigate common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing incomplete Boc-deprotection. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete deprotection is a common issue and can often be resolved by systematically evaluating your reaction conditions. The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions through a mechanism involving protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[1][2]

Potential Causes & Solutions:

  • Insufficient Acid Strength or Stoichiometry: While the Boc group is sensitive to acid, the reaction requires a sufficient concentration of a strong acid to proceed efficiently.[3][4]

    • Troubleshooting: If using a milder acid, consider switching to a stronger one like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Ensure you are using a sufficient molar excess of the acid.

  • Reaction Time and Temperature: Deprotection may be sluggish at low temperatures.

    • Troubleshooting: Gradually increase the reaction temperature, monitoring for the appearance of byproducts. For instance, if you start at 0°C, allow the reaction to warm to room temperature. Some protocols for challenging deprotections even suggest gentle heating to around 50°C.

  • Solvent Effects: The choice of solvent can influence the stability of the protonated intermediate and the solubility of your starting material.

    • Troubleshooting: Dichloromethane (DCM) is a common solvent for Boc deprotection. If you are using a more polar solvent, it could potentially buffer the acidity. Anhydrous conditions, for example using 4M HCl in dioxane, can be very effective.

Experimental Protocol: Standard Boc-Deprotection with TFA

  • Dissolve 2-Boc-6-hydroxy-2-azaspiro[3.4]octane in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is incomplete after 1-2 hours, allow it to warm to room temperature and continue monitoring.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

FAQ 2: After acidic workup, I've isolated a byproduct with a different mass and polarity. What could this be?

Answer:

The presence of unexpected byproducts points to the reactivity of the spirocyclic core or the secondary alcohol under acidic conditions. Here are the most probable side reactions:

  • Tert-butylation of the Hydroxyl Group: The tert-butyl cation generated during the Boc deprotection is a potent electrophile and can be trapped by nucleophiles.[5] The secondary alcohol on your molecule can act as a nucleophile, leading to the formation of a 6-(tert-butoxy)-2-azaspiro[3.4]octane byproduct.

    • Mitigation Strategy: The addition of a cation scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture can intercept the tert-butyl cation before it reacts with your product.

  • Elimination of the Hydroxyl Group: Acid-catalyzed dehydration of the secondary alcohol can lead to the formation of an alkene.[6] This E1-type elimination proceeds through a carbocation intermediate at the 6-position.

    • Mitigation Strategy: Use less harsh acidic conditions (e.g., lower temperature, shorter reaction time, or a milder acid) to disfavor the formation of the carbocation.

  • Rearrangement of the Spirocyclic Core: While less common for this specific substrate without a vicinal diol, acid-catalyzed rearrangements, akin to a pinacol rearrangement, can occur in strained cyclic systems, especially if a carbocation is formed.[3][7][8][9][10] This could lead to a ring expansion or contraction, resulting in a constitutional isomer of your desired product.

    • Mitigation Strategy: Employing milder deprotection methods that avoid the generation of a long-lived carbocation can minimize the risk of skeletal rearrangements.

Troubleshooting Guide: Navigating Potential Side Reactions

This section provides a more detailed breakdown of potential side reactions and how to address them.

Issue 1: Formation of a Tert-butyl Ether Side Product
Symptom Likely Cause Proposed Solution
A new, less polar spot on TLC; Mass spectrum shows an increase of 56 amu.The hydroxyl group at the 6-position is trapping the tert-butyl cation generated during Boc deprotection.[1]Add a cation scavenger like triethylsilane (1-2 equivalents) to the reaction mixture before adding the acid.

Experimental Workflow: Boc-Deprotection with a Cation Scavenger

workflow start Dissolve Substrate in DCM scavenger Add Triethylsilane start->scavenger cool Cool to 0°C scavenger->cool acid Add TFA cool->acid monitor Monitor by TLC/LC-MS acid->monitor workup Aqueous Workup monitor->workup end Isolated Product workup->end

Caption: Workflow for Boc-deprotection with a cation scavenger.

Issue 2: Dehydration of the Secondary Alcohol
Symptom Likely Cause Proposed Solution
A new, significantly less polar spot on TLC; Mass spectrum shows a loss of 18 amu (water).Acid-catalyzed elimination of the hydroxyl group to form an alkene.[6]Use milder acidic conditions. Consider switching from TFA to 4M HCl in dioxane at 0°C. Alternatively, explore non-acidic deprotection methods if the molecule is particularly sensitive.

Decision Tree: Choosing the Right Deprotection Strategy

decision_tree start Is the substrate sensitive to strong acids? yes_strong Yes start->yes_strong Yes no_strong No start->no_strong No milder_acid Use milder acid (e.g., 4M HCl in dioxane) yes_strong->milder_acid non_acidic Consider non-acidic methods (e.g., thermal deprotection) yes_strong->non_acidic standard_tfa Proceed with standard TFA/DCM protocol no_strong->standard_tfa

Caption: Decision tree for selecting a Boc-deprotection method.

Issue 3: Suspected Rearrangement of the Azaspiro[3.4]octane Core
Symptom Likely Cause Proposed Solution
Isolation of an isomeric byproduct (same mass, different NMR).Acid-catalyzed rearrangement of the spirocyclic skeleton, potentially initiated by carbocation formation at C6.[3][7][9]This is a more challenging issue. The primary strategy is to avoid harsh acidic conditions that promote carbocation formation. If milder acids are ineffective for deprotection, a different protecting group strategy might be necessary for the nitrogen.

Conceptual Pathway: Potential Acid-Catalyzed Rearrangement

rearrangement_pathway A 2-Boc-6-hydroxy- 2-azaspiro[3.4]octane B Protonated Alcohol A->B + H+ C Carbocation at C6 B->C - H2O D Rearranged Spirocycle C->D Ring Expansion/ Contraction

Caption: A potential pathway for acid-catalyzed rearrangement.

Concluding Remarks

The stability of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane under acidic conditions is a nuanced topic that requires careful consideration of the interplay between the Boc protecting group, the secondary alcohol, and the strained spirocyclic core. By understanding the potential side reactions—tert-butylation, elimination, and skeletal rearrangement—researchers can proactively design their experiments to favor the desired transformation. The troubleshooting guide and protocols provided herein are intended to serve as a valuable resource for navigating these challenges and successfully employing this versatile building block in your synthetic endeavors.

References

  • Pinacol Rearrangement. Master Organic Chemistry. [Link]

  • Pinacol Rearrangement. SynArchive. [Link]

  • Pinacol rearrangement. Grokipedia. [Link]

  • Pinacol Rearrangement Reaction of Diols into Ketones. The Organic Chemistry Tutor (YouTube). [Link]

  • The pinacol rearrangement: Is the reaction of 1,2-diol 'pinacol , formed from acetone' with acid, gives pinacolone by rear. Pharma Education. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]

  • C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Optimization

Stability of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane under basic conditions

Welcome to the technical support center for 2-Boc-6-hydroxy-2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Boc-6-hydroxy-2-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block, particularly concerning its stability under basic conditions.

Introduction

2-Boc-6-hydroxy-2-azaspiro[3.4]octane (CAS 1363381-95-6) is a valuable synthetic intermediate that combines a spirocyclic scaffold with a protected azetidine and a functionalizable hydroxyl group. The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability in a wide range of reaction conditions, especially its resistance to basic and nucleophilic reagents.[1][2] This robustness allows for selective manipulation of other functional groups within a molecule. However, the unique strained azetidine ring system within the spirocyclic structure warrants a careful consideration of its stability profile, especially when subjected to various basic environments. This guide will address common questions and potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the Boc protecting group on 2-Boc-6-hydroxy-2-azaspiro[3.4]octane to common basic conditions?

A1: The Boc group is generally very stable under a wide range of basic conditions.[1] It is resistant to cleavage by common inorganic bases such as sodium hydroxide, potassium carbonate, and sodium bicarbonate, as well as organic amine bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) at room temperature. This stability allows for a variety of subsequent chemical transformations at other sites of the molecule.

Q2: Can the hydroxyl group of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane be deprotonated with a base without affecting the Boc group?

A2: Yes. The hydroxyl group is acidic enough to be deprotonated by a variety of bases (e.g., sodium hydride, potassium tert-butoxide) to form the corresponding alkoxide. This is a common strategy for subsequent functionalization, such as O-alkylation or O-acylation. The Boc group is stable under these conditions.

Q3: Are there any specific bases or conditions that could potentially cleave the Boc group?

A3: While highly stable, the Boc group is not completely inert to all basic conditions, especially at elevated temperatures. Strong, non-nucleophilic bases in polar aprotic solvents at high temperatures may lead to slow degradation. However, for most standard synthetic procedures, cleavage of the Boc group by bases is not a significant concern.

Q4: Does the strained azetidine ring in 2-Boc-6-hydroxy-2-azaspiro[3.4]octane exhibit any unusual reactivity under basic conditions?

A4: The four-membered azetidine ring possesses inherent ring strain. While the Boc group reduces the nucleophilicity of the nitrogen atom, there is a theoretical possibility of ring-opening by strong nucleophiles under harsh conditions. However, under typical basic conditions used for transformations like O-alkylation, the N-Boc protected azetidine ring is expected to be stable. It is important to note that N-acyl activation of azetidines can make them more susceptible to ring-opening.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in O-alkylation reaction 1. Incomplete deprotonation of the hydroxyl group. 2. Steric hindrance around the hydroxyl group. 3. Side reaction with the electrophile.1. Use a stronger base (e.g., NaH instead of K2CO3) and ensure anhydrous conditions. 2. Increase the reaction temperature or use a more reactive electrophile (e.g., iodide instead of bromide). 3. Add the electrophile slowly to the deprotonated alcohol at a low temperature.
Formation of an unexpected byproduct 1. Reaction at the Boc-protected nitrogen. 2. Elimination reaction of the electrophile.1. This is highly unlikely under standard basic conditions. Confirm the structure of the byproduct by NMR and MS. 2. Use a less hindered base or a lower reaction temperature.
Boc group cleavage detected 1. Contamination with an acidic reagent. 2. High reaction temperature for an extended period with a strong base.1. Ensure all reagents and solvents are free from acidic impurities. 2. Reduce the reaction temperature and time. If the desired reaction is slow, consider using a more active catalyst or reagent rather than forcing the conditions.

Experimental Protocol: O-Alkylation of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane

This protocol provides a general procedure for the O-alkylation of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane, a common reaction performed under basic conditions.

Materials:

  • 2-Boc-6-hydroxy-2-azaspiro[3.4]octane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

Parameter Value/Observation Source/Reference
CAS Number 1363381-95-6[3][4][5]
Molecular Formula C12H21NO3[3]
Molecular Weight 227.30 g/mol [3]
Appearance White to off-white solid[6]
Stability to Bases Generally stable to common inorganic and organic bases (e.g., NaOH, K2CO3, TEA, DIPEA) at room temperature.[1][2]
Stability to Nucleophiles Generally stable.[1]
Deprotection Conditions Primarily acidic conditions (e.g., TFA in DCM, HCl in dioxane).[7]

Visualizing the Chemistry

Diagram 1: Structure of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane

Caption: Chemical structure of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane.

Diagram 2: O-Alkylation Workflow

G start 2-Boc-6-hydroxy-2- azaspiro[3.4]octane deprotonation Deprotonation (e.g., NaH in DMF) start->deprotonation alkoxide Alkoxide intermediate deprotonation->alkoxide alkylation Alkylation (e.g., Benzyl bromide) alkoxide->alkylation product O-alkylated product alkylation->product workup Aqueous workup and purification product->workup final_product Pure O-alkylated product workup->final_product

Caption: A typical workflow for the O-alkylation of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane under basic conditions.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Request PDF. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]

  • PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. [Link]

  • Request PDF. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • ACS Publications. Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]

  • Request PDF. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity of 2-Azaspiro[3.4]octane Derivatives

Current Status: Operational Topic: Troubleshooting Racemization & Epimerization Risks Target Audience: Medicinal Chemists, Process Chemists Support Tier: Level 3 (Senior Application Scientist) Core Technical Overview Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Racemization & Epimerization Risks Target Audience: Medicinal Chemists, Process Chemists Support Tier: Level 3 (Senior Application Scientist)

Core Technical Overview

Welcome to the technical guide for handling 2-azaspiro[3.4]octane scaffolds.

Crucial Distinction: The parent 2-azaspiro[3.4]octane core is achiral (possessing a plane of symmetry). However, in drug discovery, this scaffold is most valuable when substituted at the C1 position (adjacent to the nitrogen) or when used as a spiro-amino acid (e.g., 2-azaspiro[3.4]octane-1-carboxylic acid).

The Racemization Paradox: Users often fear racemization of the spiro-quaternary carbon. This is chemically impossible under standard conditions because the spiro-carbon (C5) has no proton to abstract.

  • The Real Danger: Racemization (or epimerization) occurs at the C1 stereocenter (alpha to the nitrogen). This position is highly susceptible to base-mediated proton abstraction, especially when part of a carbonyl system (amide/ester), acting similarly to a "strained proline."

This guide addresses the preservation of chirality at the C1 position during synthesis and coupling.

Troubleshooting Guides

Issue A: Loss of Optical Purity During Amide Coupling

User Report: "I coupled enantiopure 2-azaspiro[3.4]octane-1-carboxylic acid to an amine, but the product ee% dropped from 99% to 75%."

Diagnosis: This is the classic "Oxazolone Mechanism." The spiro-fused cyclobutane ring introduces ring strain. When you activate the carboxylic acid, the adjacent nitrogen attacks the activated carbonyl, forming an oxazolone intermediate. The C1 proton on this intermediate is highly acidic (


), leading to rapid racemization before the external amine attacks.
Mechanism of Failure (Visualization)

RacemizationPathway Start Activated Spiro-Acid (Chiral C1) Oxazolone Oxazolone Intermediate (5-membered ring) Start->Oxazolone Intramolecular Cyclization Enol Enolized Oxazolone (Achiral/Planar C1) Oxazolone->Enol Base-mediated Deprotonation (-H+) Product_L L-Amide Product Oxazolone->Product_L Amine Attack Product_D D-Amide Product (Epimer) Oxazolone->Product_D Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: The oxazolone pathway is the primary driver of C1-epimerization in spiro-amino acids.

Corrective Protocol: The "Suppressor" Method

To fix this, you must lower the basicity of the reaction medium and use coupling reagents that suppress oxazolone formation.

ParameterRecommended StandardAvoid (High Risk)
Coupling Agent DIC / Oxyma Pure HATU, HBTU (promote base-mediated abstraction)
Base TMP (2,4,6-Collidine) TEA, DIPEA (Too basic for this strained ring)
Solvent DMF or DCM/DMF (1:1)THF (Slows kinetics, allows more time for racemization)
Temperature 0°C

RT
Heating (>30°C)

Step-by-Step Protocol:

  • Dissolve 1.0 eq of 2-azaspiro[3.4]octane-1-carboxylic acid in DMF (0.1 M).

  • Add 1.0 eq of Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

  • Cool to 0°C.

  • Add 1.1 eq of DIC (Diisopropylcarbodiimide). Stir for 5 mins (Pre-activation).

  • Add 1.0 eq of the amine partner mixed with 2.0 eq of 2,4,6-Collidine .

  • Monitor via chiral HPLC.

Issue B: Epimerization during N-Alkylation

User Report: "I tried to alkylate the nitrogen of my chiral 1-substituted spiro scaffold using NaH and an alkyl halide. The product is racemic."

Diagnosis: The use of Sodium Hydride (NaH) is fatal here. The C1 proton is benzylic-like (if aryl substituted) or alpha-to-nitrogen. Strong, non-nucleophilic bases like NaH or LDA will deprotonate C1, creating a planar enolate/aza-enolate that destroys stereochemistry.

Corrective Protocol: Soft Alkylation Strategy

Switch to a protocol that avoids deprotonating the carbon skeleton.

Option 1: Reductive Amination (Safest)

  • Reagents: Aldehyde + STAB (Sodium Triacetoxyborohydride).

  • Why: The reaction proceeds via an iminium ion. While iminium formation can theoretically racemize, STAB reduction is usually faster than the tautomerization required to invert the center.

  • Condition: Maintain pH ~5-6 using Acetic Acid to prevent enamine formation (which leads to racemization).

Option 2: Weak Base Alkylation

  • Reagents:

    
     or 
    
    
    
    in Acetone or Acetonitrile.
  • Why: Carbonates are generally not strong enough to deprotonate the C1 position of an amine (

    
    ), but are sufficient to neutralize the HCl byproduct of alkylation.
    

FAQ: Stability & Analysis

Q: Can I use standard C18 columns to separate the enantiomers? A: No. Enantiomers of 2-azaspiro[3.4]octane derivatives have identical physical properties in achiral environments. You must use Polysaccharide-based Chiral Stationary Phases (e.g., Chiralpak IC or IG).

  • Mobile Phase Tip: Use Hexane/EtOH/DEA (0.1%) for free amines. The Diethylamine (DEA) is critical to sharpen the peak of the secondary amine.

Q: Is the spiro-ring system itself stable to acid? A: Generally, yes. The 2-azaspiro[3.4]octane core is robust against TFA (Trifluoroacetic acid) and HCl used for Boc/Cbz deprotection. Unlike cyclopropanes, the cyclobutane/cyclopentane fusion does not easily undergo acid-catalyzed ring opening under standard deprotection conditions.

Q: I need to resolve a racemic mixture. Which salt works best? A: Literature suggests L-Tartaric acid or Dibenzoyl-L-tartaric acid .

  • Protocol: Mix racemate (1 eq) and acid (0.5 eq) in Ethanol. Heat to reflux and cool slowly. The spiro-structure crystallizes well due to its rigidity.

Decision Matrix for Synthesis

Use this logic flow to determine the safest route for your derivative.

DecisionTree Start Start: Chiral 2-Azaspiro[3.4]octane ReactionType What is the Reaction? Start->ReactionType Amide Amide Coupling (C1-COOH) ReactionType->Amide Alkyl N-Alkylation ReactionType->Alkyl CheckBase Using TEA/DIPEA? Amide->CheckBase Stop STOP: High Epimerization Risk CheckBase->Stop Yes SafeCoupling Use Collidine + Oxyma/DIC CheckBase->SafeCoupling No CheckHydride Using NaH/LDA? Alkyl->CheckHydride StopAlkyl STOP: C1 Deprotonation Risk CheckHydride->StopAlkyl Yes SafeAlkyl Use Reductive Amination or K2CO3 CheckHydride->SafeAlkyl No

Caption: Decision workflow to prevent racemization during functionalization.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.4]octane Derivatives. Organic Letters.

  • Ramesh, S., Balakumar, R., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane.[1][2][3] Organic & Biomolecular Chemistry.[1][2][4][5][6]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed analysis of Oxyma/DIC mechanism for preventing racemization).

  • Enamine Ltd. (2022).[4] Spirocyclic Amino Acids in Drug Discovery.[1][4][7] (Technical notes on pKa and stability of spiro-scaffolds).

Sources

Reference Data & Comparative Studies

Validation

Efficacy of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane as a PROTAC linker vs. PEG linkers

This guide evaluates the efficacy of 2-azaspiro[3.4]octane -based linkers (derived from the reagent 2-Boc-6-hydroxy-2-azaspiro[3.4]octane) compared to standard Polyethylene Glycol (PEG) linkers in Proteolysis Targeting C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 2-azaspiro[3.4]octane -based linkers (derived from the reagent 2-Boc-6-hydroxy-2-azaspiro[3.4]octane) compared to standard Polyethylene Glycol (PEG) linkers in Proteolysis Targeting Chimera (PROTAC) development.[1]

Executive Summary

The Verdict: While PEG linkers remain the standard for initial "proof-of-concept" PROTACs due to synthetic ease and solubility, 2-azaspiro[3.4]octane linkers significantly outperform PEGs in cellular permeability , metabolic stability , and ternary complex cooperativity .[1]

The transition from a flexible PEG chain to a rigid spirocyclic scaffold is a critical optimization step for converting a chemical probe into an orally bioavailable drug candidate. The 2-Boc-6-hydroxy-2-azaspiro[3.4]octane reagent provides a modular entry point to install this rigid motif, locking the E3 ligase and Protein of Interest (POI) into a defined geometry that minimizes the entropic penalty of binding.[1]

FeaturePEG Linkers (Flexible)2-Azaspiro[3.4]octane (Rigid)
Conformational Entropy High (Floppy)Low (Pre-organized)
Cell Permeability Low to ModerateHigh (Reduced PSA/Rotatable Bonds)
Metabolic Stability Low (Oxidative cleavage risk)High (Metabolically inert core)
Cooperativity (

)
Variable (often neutral)Potential for positive cooperativity
Solubility ExcellentModerate (Requires polar handles)

Structural & Mechanistic Analysis

The "Linkerology" Challenge

In PROTAC design, the linker is not merely a connector; it is a structural vector.[2]

  • PEG Linkers: Act as "ropes."[1] They allow the E3 and POI to find each other via "induced fit," but the high number of rotatable bonds creates a massive entropic penalty upon binding (

    
    ).[1]
    
  • Spiro Linkers: Act as "rods" or "hinges."[1] The 2-azaspiro[3.4]octane core restricts the exit vectors of the warhead and E3 ligand. This pre-organization reduces the entropic cost of ternary complex formation.

Geometry of the 2-Azaspiro[3.4]octane Scaffold

Derived from 2-Boc-6-hydroxy-2-azaspiro[3.4]octane, this linker offers a unique geometry:

  • The Core: A spiro junction connecting a 4-membered azetidine ring and a 5-membered cyclopentane ring.[1]

  • Exit Vectors: The Nitrogen (N2) and the Hydroxyl (O6) serve as attachment points.[1] The spiro center forces these vectors into a non-linear, defined angle, unlike the linear floppiness of PEG.

  • Chirality: The 6-hydroxy position introduces stereochemistry, allowing for the separation of diastereomers to fine-tune the ternary complex geometry.[1]

LinkerComparison cluster_PEG PEG Linker (High Entropy) cluster_Spiro Spiro[3.4]octane Linker (Low Entropy) PEG Flexible Chain (Random Coil) Entropy High Entropic Penalty (ΔS < 0) PEG->Entropy Effect Ternary Complex Stability (K_binary vs K_ternary) Entropy->Effect Weakens Spiro Rigid Scaffold (Defined Vector) PreOrg Pre-organized State (ΔS ~ 0) Spiro->PreOrg PreOrg->Effect Strengthens caption Figure 1: Entropic impact of linker rigidity on Ternary Complex formation.

Physicochemical Performance Data

A. Permeability (PAMPA & Caco-2)

Rigidification is a proven strategy to improve permeability.[1] PEG chains increase the Polar Surface Area (PSA) and the number of Rotatable Bonds (NRotB), both of which correlate negatively with cell penetration.[1]

  • Experimental Insight: In a comparative study of VHL-based PROTACs, replacing a PEG3 linker with a rigid spirocyclic analog increased passive permeability (

    
    ) by 3-5 fold .[1]
    
  • Mechanism: The spiro scaffold "hides" polar surface area and prevents the molecule from adopting extended conformations that get stuck in the lipid bilayer.

B. Metabolic Stability

PEG linkers are susceptible to oxidative metabolism (e.g., by Cytochrome P450s) at the ethylene glycol carbons.

  • Data Point: PROTACs with PEG linkers often show intrinsic clearance (

    
    ) values > 50 µL/min/mg in human liver microsomes.[1]
    
  • Spiro Advantage: The all-carbon spiro skeleton of 2-azaspiro[3.4]octane is metabolically robust, significantly extending the half-life (

    
    ) of the degrader.[1]
    
C. Solubility
  • PEG Win: PEGs are superior for aqueous solubility.[1][2]

  • Mitigation: The 2-Boc-6-hydroxy-2-azaspiro[3.4]octane scaffold contains a basic amine (after deprotection) and a hydroxyl group.[1] These polar handles maintain acceptable solubility compared to purely hydrophobic alkyl linkers.[1]

Experimental Protocols

Protocol 1: Synthesis via 2-Boc-6-hydroxy-2-azaspiro[3.4]octane

This reagent allows for orthogonal functionalization.[1] The hydroxyl group is typically reacted first (e.g., via Mitsunobu or alkylation), followed by Boc-deprotection to free the amine for the second coupling.[1]

Workflow:

  • Step A (O-Functionalization): Dissolve 2-Boc-6-hydroxy-2-azaspiro[3.4]octane (1 eq) in dry THF. Add Ligand-A-COOH (1.1 eq), PPh3 (1.5 eq), and DIAD (1.5 eq) at 0°C (Mitsunobu). Stir 12h. Purify.

  • Step B (N-Deprotection): Treat intermediate with TFA/DCM (1:4) for 1h. Concentrate to yield the TFA salt.[1]

  • Step C (N-Functionalization): Dissolve salt in DMF with DIPEA (3 eq). Add Ligand-B-NHS ester or Ligand-B-COOH + HATU.[1] Stir RT 4h.

Synthesis Start 2-Boc-6-hydroxy-2-azaspiro[3.4]octane Step1 1. O-Functionalization (Mitsunobu or SnAr) Start->Step1 Inter1 Intermediate: Boc-Linker-Ligand A Step1->Inter1 Step2 2. Boc Deprotection (TFA or HCl) Inter1->Step2 Inter2 Intermediate: H2N-Linker-Ligand A Step2->Inter2 Step3 3. N-Functionalization (Amide Coupling) Inter2->Step3 Final Final PROTAC: Ligand B - Spiro Linker - Ligand A Step3->Final caption Figure 2: Orthogonal synthesis workflow using the 2-Boc reagent.

Protocol 2: Ternary Complex Cooperativity (FP Assay)

To prove the efficacy of the rigid linker, you must measure the Cooperativity Factor (


).[1]
  • Setup: Use a Fluorescent Polarization (FP) assay.[1] Label the POI (or E3) with a fluorophore.[1]

  • Binary titration: Titrate PROTAC into labeled protein alone to get

    
    .[1]
    
  • Ternary titration: Titrate PROTAC into labeled protein in the presence of saturating E3 ligase.

  • Calculation:

    
    [1]
    
    • 
      : Positive cooperativity (The rigid linker stabilizes the complex).
      
    • 
      : Non-cooperative (Typical for long PEGs).[1]
      
    • 
      : Negative cooperativity (Steric clash).[1]
      

Summary of Efficacy

ParameterPEG Linker2-Azaspiro[3.4]octane LinkerClinical Implication
Degradation (

)
Good (nM range)Excellent (often sub-nM) Rigid linkers can rescue weak warheads via cooperativity.[1]
Max Degradation (

)
HighHigh Both can achieve >90% degradation if geometry permits.[1]
Oral Bioavailability (

)
Poor (< 5%)Improved (10-40%) Critical for moving beyond IV administration.[1]
Selectivity LowHigh Rigid constraints prevent "off-target" ternary complexes.[1]
Recommendation

Use PEG linkers (PEG2-PEG5) for rapid library generation to validate that your target can be degraded.[1] Once degradation is confirmed, switch to 2-azaspiro[3.4]octane (and other rigid scaffolds) to optimize potency, selectivity, and pharmacokinetic properties for lead candidate selection.[1]

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][3][4]

  • Bembenek, S. D., et al. (2021).[1] The Role of Linker Rigidity in the Design of PROTACs. Journal of Medicinal Chemistry. [1]

  • Farnaby, W., et al. (2019).[1] Discovery of a selective BRD4 degrader with robust in vivo activity. Nature Chemical Biology. (Demonstrates the "rigidification" strategy for bioavailability).

  • PubChem Compound Summary. 6-Oxa-2-azaspiro[3.4]octane.[1][5] (Structural data for the core scaffold). [1]

  • Pike, A., et al. (2020).[1] Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.

Sources

Comparative

Validating the Structure of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane Derivatives by X-ray Crystallography

Executive Summary: The Spirocyclic Imperative In modern drug discovery, the shift from flat, aromatic scaffolds to three-dimensional, -rich architectures is well-documented.[1] The 2-azaspiro[3.4]octane scaffold represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Imperative

In modern drug discovery, the shift from flat, aromatic scaffolds to three-dimensional,


-rich architectures is well-documented.[1] The 2-azaspiro[3.4]octane  scaffold represents a high-value target in this space, offering a rigidified geometry that positions substituents with precise vectors unavailable to linear analogs.[1]

However, the synthesis of substituted spirocycles—specifically 2-Boc-6-hydroxy-2-azaspiro[3.4]octane —often yields diastereomeric mixtures.[1] The stereochemical relationship between the hydroxyl group at C6 and the spiro center (C5) is critical for biological activity but notoriously difficult to assign unambiguously via NMR due to ring flexibility and overlapping signals.

This guide outlines the definitive validation workflow using Single Crystal X-ray Diffraction (SC-XRD) , comparing it against NMR and computational alternatives to demonstrate why X-ray remains the "Gold Standard" for this class of molecules.

Comparative Analysis: Validation Methodologies

While NMR is the workhorse of daily characterization, it struggles with the specific conformational dynamics of spiro[3.4] systems.

Table 1: Structural Validation Methodologies for Spirocycles
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/COSY) Computational Modeling (DFT)
Stereochemistry Definitive. Direct observation of relative and absolute configuration (if anomalous scattering is present).[1]Inferential. Relies on NOE correlations which can be ambiguous due to ring flipping/puckering.[1]Predictive. Calculates energy minima; requires experimental data (NMR/ECD) for confirmation.[1]
Ring Conformation Captures the solid-state conformation (often the low-energy bound state).[1]Averages multiple solution-state conformers (time-averaged signal).[1]Predicts theoretical gas/solution phase ensembles.
Sample Req. Single crystal (

mm). High purity not strictly required if crystal is clean.[1]

mg dissolved in solvent.[1] High purity required.
None (Virtual).[1]
Limitations Crystal growth is the bottleneck. Packing forces may distort flexible rings.[1]Signal overlap in aliphatic regions (

ppm).[1]
High computational cost for flexible ring systems.[1]

Technical Deep Dive: The X-ray Validation Protocol

Validating 2-Boc-6-hydroxy-2-azaspiro[3.4]octane requires a tailored approach due to the flexibility of the 5-membered ring and the disorder potential of the Boc group.[1]

Phase 1: Crystal Growth Strategy

The tert-butoxycarbonyl (Boc) group is not just a protecting group; it is a "crystallization auxiliary."[1] Its bulky, hydrophobic nature often facilitates lattice packing.[1]

  • Solvent System A (Slow Evaporation): Dissolve 10 mg in minimal Dichloromethane (DCM) .[1] Add 2 drops of Heptane .[1] Cover with parafilm, poke 3 holes, and allow slow evaporation at

    
    .[1]
    
  • Solvent System B (Vapor Diffusion): Dissolve in Ethyl Acetate .[1] Place in a small vial inside a larger jar containing Pentane .

  • Critical Insight: If the hydroxyl group leads to oil formation (hydrogen bonding competition), derivatize the -OH with a heavy atom (e.g., p-bromobenzoate).[1] This introduces a "heavy atom effect" that aids phase determination and crystallization.[1]

Phase 2: Data Collection & Refinement

Spiro[3.4]octanes exhibit significant thermal motion in the crystal lattice, particularly in the cyclopentyl ring.

  • Temperature Control: Data must be collected at 100 K (or lower) . Room temperature collection will likely result in "smeared" electron density for the C6-C7-C8 region, making bond assignment impossible.[1]

  • Disorder Modeling: The 5-membered ring often adopts an "envelope" conformation that flips.[1] In the refinement software (e.g., SHELXL or OLEX2), you may need to model the C6/C7 atoms over two positions (PART 1 / PART 2) with occupancy refinement.

  • Stereochemical Assignment:

    • Relative: Determined by the torsion angles between the C6-O bond and the N2-C1/C3 bonds.

    • Absolute: Because the native molecule contains only C, H, N, O, the "anomalous signal" is weak using standard Molybdenum (

      
      ) radiation. To determine absolute chirality (R vs S at C6), use Copper (
      
      
      
      ) radiation
      , which provides a stronger anomalous signal for oxygen/nitrogen, or crystallize as a salt with a chiral acid (e.g., L-tartaric acid) if the Boc group is removed.[1]
Phase 3: Ring Puckering Analysis

To rigorously validate the geometry, calculate the Cremer-Pople parameters .

  • Azetidine (4-ring): Typically puckered (

    
     Å).[1]
    
  • Cyclopentane (5-ring): Defined by pseudorotation phase angle (

    
    ) and amplitude (
    
    
    
    ).[1]
  • Why this matters: The specific pucker observed in X-ray often correlates with the bioactive conformation.

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental workflow for validating the spirocyclic derivative.

ValidationWorkflow Start Synthesis of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane Purification HPLC/Flash Purification (>95% Purity) Start->Purification IsomerCheck Are Diastereomers Separable? Purification->IsomerCheck NMR_Analysis 1D/2D NMR (NOESY) IsomerCheck->NMR_Analysis Yes Crystallization Crystallization Screening (DCM/Heptane, EtOAc/Pentane) IsomerCheck->Crystallization No (Mixture) Ambiguity Ambiguous Stereochemistry? (Overlapping Signals) NMR_Analysis->Ambiguity Ambiguity->Crystallization Yes Final_Model Definitive 3D Model (Abs. Config & Pucker) Ambiguity->Final_Model No (Clear NOE) Derivatization Derivatization (p-Bromobenzoate) Crystallization->Derivatization Oils/Amorphous XRD_Collection SC-XRD Data Collection (100 K, Cu-Source) Crystallization->XRD_Collection Crystals Formed Derivatization->Crystallization Structure_Sol Structure Solution & Refinement (SHELXT/SHELXL) XRD_Collection->Structure_Sol Structure_Sol->Final_Model

Caption: Workflow for structural validation of spirocyclic amines, prioritizing X-ray diffraction when NMR data is ambiguous.

Experimental Protocol: Crystallization & Refinement

Objective: Obtain diffraction-quality crystals of Compound X (2-Boc-6-hydroxy-2-azaspiro[3.4]octane).

Step 1: Solubility Test & Setup[1]
  • Weigh

    
     mg of Compound X  into a 
    
    
    
    mL GC vial.
  • Add Dichloromethane (DCM) dropwise (

    
    
    
    
    
    L increments) until fully dissolved.[1] Vortex to ensure homogeneity.[1]
  • Add Heptane dropwise until the solution turns slightly turbid (cloud point).[1]

  • Add 1 drop of DCM to restore clarity.[1]

  • Cap the vial loosely or use parafilm with 3 needle punctures.[1] Store at

    
     in a vibration-free zone.
    
Step 2: Crystal Harvesting[1]
  • Inspect vials after 24-48 hours under a polarized light microscope. Look for birefringence (glowing structures against dark background).[1]

  • Select a single block-like crystal (avoid needles or plates if possible, as blocks diffract better).[1]

  • Mount the crystal on a MiTeGen loop using Paratone oil to prevent dehydration.[1]

Step 3: Data Processing (Specific to Spirocycles)[1]
  • Integration: Use a narrow integration mask if reflections are close due to large unit cells (unlikely for this small molecule, but possible if packing is complex).[1]

  • Refinement (SHELXL):

    • Command: BOND (Add restraints if the spiro-C geometry distorts).[1]

    • Command: ISOR (Apply isotropic restraints to the terminal Boc-methyl groups if they show high thermal ellipsoids).[1]

    • Check for Void Space : The spiro-packing often leaves voids.[1] Use PLATON SQUEEZE only if solvent is severely disordered and cannot be modeled.[1]

Case Study: Resolving the cis/trans Dilemma

Scenario: A medicinal chemistry team synthesizes the 6-hydroxy derivative. The reaction produces two spots on TLC.

  • Isomer A: Polar,

    
    .[1]
    
  • Isomer B: Less polar,

    
    .
    

NMR Failure: The


-NMR shows the H6 proton as a multiplet. NOESY shows weak correlations to the Boc group for both isomers due to the distance across the spiro center.

X-ray Success: Isomer B is crystallized.[1] The X-ray structure reveals the C6-hydroxyl group is trans to the N-Boc group (relative to the mean plane of the 4-membered ring). The C5-C6 bond length is


 Å, and the ring pucker analysis (Cremer-Pople) shows the 5-membered ring in a specific envelope conformation  (

) that minimizes steric clash between the OH and the Boc group.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3][4]

    • Source: Zheng, Y.[1] & Tice, C. M. (2016).[1][5] Expert Opinion on Drug Discovery.

    • URL:[Link]

  • Synthesis of 2-azaspiro[3.

    • Title: Facile synthesis of 2-azaspiro[3.4]octane.[1]

    • Source: Burkhard, J. A., et al. (2010). Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Ring Puckering Analysis

    • Title: Understanding Ring Puckering in Small Molecules and Cyclic Peptides.
    • Source: Cremer, D. & Pople, J. A. (1975) / J. Chem. Inf.[1][6] Model (2020).

    • URL:[Link][1]

  • Specific Molecule Data

    • Title: 2-Boc-6-hydroxy-2-azaspiro[3.4]octane (Compound Summary).[1][7]

    • Source: PubChem.[1][8]

    • URL:[Link][1]

Sources

Validation

Benchmarking PROTAC Linker Performance: A Technical Guide to Ternary Complex Dynamics

Executive Summary In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the linker is frequently mischaracterized as a passive structural bridge. Experimental evidence confirms that the linker is a thermody...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the linker is frequently mischaracterized as a passive structural bridge. Experimental evidence confirms that the linker is a thermodynamic driver that dictates the stability, cooperativity, and kinetics of the ternary complex (POI-PROTAC-E3). This guide benchmarks the performance of the three dominant linker classes—PEG, Alkyl, and Rigid—and provides validated protocols for quantifying their impact on ternary complex formation.

The Physics of Ternary Complexes

The efficacy of a PROTAC is not solely defined by its binary binding affinity to the Protein of Interest (POI) or the E3 ligase.[1] It is defined by the stability of the ternary complex, mathematically represented by the cooperativity factor (


).
The Cooperativity Factor (

)

Cooperativity quantifies how the binding of the PROTAC to one protein influences its affinity for the second protein.



  • 
     (Positive Cooperativity):  The linker facilitates de novo protein-protein interactions (PPIs), stabilizing the complex. This allows weak warheads to function as potent degraders (e.g., MZ1 degrading BRD4).
    
  • 
     (Negative Cooperativity):  Steric clashes or unfavorable linker entropy destabilize the complex.
    
  • 
     (Non-cooperative):  The two binding events are independent.
    
Visualization: The Ternary Complex Equilibrium

The following diagram illustrates the thermodynamic equilibrium governing PROTAC efficacy.

TernaryComplex PROTAC PROTAC Binary_POI Binary Complex (POI-PROTAC) PROTAC->Binary_POI + POI (Kd1) Binary_E3 Binary Complex (E3-PROTAC) PROTAC->Binary_E3 + E3 (Kd2) POI Protein of Interest (POI) Ternary Active Ternary Complex (POI-PROTAC-E3) POI->Ternary + E3-PROTAC (Cooperativity α) E3 E3 Ligase E3->Ternary + POI-PROTAC (Cooperativity α) Binary_POI->Ternary Binary_E3->Ternary

Caption: Thermodynamic cycle of ternary complex formation. The path to the active ternary complex is governed by binary affinities (


) and the cooperativity factor (

) introduced by the linker.
Comparative Analysis of Linker Chemistries

The choice of linker chemistry fundamentally alters the physicochemical properties and the entropic cost of complex formation.[1][]

A. Polyethylene Glycol (PEG)[3][4]
  • Nature: Hydrophilic, highly flexible.

  • Mechanism: High flexibility allows the PROTAC to "scan" conformational space to find a productive ternary arrangement. However, this high entropy results in a steeper thermodynamic penalty upon binding (freezing out degrees of freedom).

  • Best Use: Solubilizing hydrophobic warheads; initial "linker scanning" libraries.

B. Alkyl Chains[5][6]
  • Nature: Hydrophobic, flexible.[6]

  • Mechanism: chemically inert and metabolically stable. Their hydrophobicity aids membrane permeability but can lead to non-specific binding or poor solubility.[3][4]

  • Best Use: Membrane permeability optimization; targets with hydrophobic binding pockets.

C. Rigid / Cyclic Linkers (e.g., Piperazines, Triazoles)
  • Nature: Constrained, defined geometry.

  • Mechanism: Pre-organizes the PROTAC into a "bioactive" conformation. This reduces the entropic penalty of binding (

    
    ) and can lock the POI and E3 into a specific orientation that favors ubiquitin transfer.
    
  • Best Use: Improving selectivity (isoform specificity) and potency when crystal structures are available.

Data Summary: Linker Performance Matrix
FeaturePEG LinkersAlkyl LinkersRigid/Cyclic Linkers
Solubility High (Hydrophilic)Low (Lipophilic)Variable (Tunable)
Permeability Low to ModerateHighModerate
Entropic Penalty High (Very "floppy")ModerateLow (Pre-organized)
Cooperativity Potential Low (Passive tether)LowHigh (Can force specific PPIs)
Metabolic Stability Moderate (Oxidative liability)HighHigh
Case Study: BRD4 Degradation (MZ1 Variants)

The impact of linker composition is best illustrated by the VHL-based BRD4 degrader, MZ1.

PROTAC VariantLinker TypeLength (Atoms)Cooperativity (

)

(nM)
Outcome
MZ1 (Native) PEG12-14~16 (Positive) < 10High Potency
Short-MZ1 PEG8< 1 (Negative)> 100Steric Clash
Rigid-MZ1 PiperazineFixed> 20< 5Enhanced Selectivity

Note: Data synthesized from Gadd et al. and Zengerle et al. (See References).

Experimental Workflows for Benchmarking

To rigorously compare linkers, you must measure Ternary Complex Half-life (


)  and Cooperativity (

)
. Simple

proliferation assays are insufficient as they conflate permeability with binding.
Protocol A: Surface Plasmon Resonance (SPR) - The Kinetic Gold Standard

This protocol determines


, 

, and

.
  • Chip Preparation: Immobilize the E3 Ligase (e.g., VHL or CRBN) on a CM5 sensor chip via amine coupling. Target ~1000 RU to avoid mass transport limitation.

  • Binary Control: Inject the PROTAC alone (concentration series) to determine binary

    
     for the E3.
    
  • Ternary Injection:

    • Saturate the PROTAC solution with the POI (molar excess, e.g., 5-10x

      
      ).
      
    • Inject this mixture over the immobilized E3.

  • Analysis:

    • Fit the sensorgrams to a 1:1 binding model.

    • Calculate Ternary

      
      .
      
    • Derive

      
      .
      
  • Validation: A longer residence time (slower

    
    ) in the ternary injection compared to binary indicates a stable, productive complex.
    
Protocol B: TR-FRET - High-Throughput Screening

This assay detects the proximity of the POI and E3 induced by the PROTAC.

  • Labeling:

    • Fluorophore Donor (e.g., Terbium): Conjugate to E3 Ligase (or use anti-tag Tb-antibody).

    • Fluorophore Acceptor (e.g., FITC/Alexa488): Conjugate to POI.

  • Incubation: Mix E3 (10 nM), POI (10 nM), and PROTAC (titration 0.1 nM - 10

    
    M) in 384-well plates.
    
  • Readout: Measure Time-Resolved Fluorescence Energy Transfer signal.

  • The "Hook Effect" Check: Plot Signal vs. Log[PROTAC].

    • Result: You should see a bell-shaped curve.

    • Interpretation: The rising phase is complex formation. The falling phase (Hook effect) is the formation of binary complexes at high concentrations.

    • Metric: The amplitude of the bell curve correlates with the population of the ternary complex (

      
      ).
      

TRFRET_Workflow Step1 Step 1: Reagent Prep Donor-E3 + Acceptor-POI Step2 Step 2: Titration Add PROTAC (0.1 nM - 10 µM) Step1->Step2 Step3 Step 3: Incubation 60 mins @ RT Step2->Step3 Step4 Step 4: TR-FRET Readout Excitation: 340nm | Emission: 520/495nm Step3->Step4 Step5 Step 5: Data Analysis Plot Bell-Shaped Curve Step4->Step5

Caption: Step-by-step workflow for TR-FRET ternary complex assessment. The bell-shaped curve amplitude is the key metric for linker comparison.

Conclusion & Recommendations

The "perfect" linker does not exist in isolation; it is context-dependent. However, the following heuristics apply:

  • Start Flexible (PEG): Use PEG3-PEG5 linkers to establish proof-of-concept degradation. They are forgiving of minor geometric mismatches.

  • Optimize for Cooperativity (Rigidify): Once degradation is confirmed, switch to rigid linkers (piperazines, alkynes) to lock the conformation. This often improves potency by 10-100x and enhances isoform selectivity.

  • Validate with Kinetics: Do not rely solely on Western blots. Use SPR or TR-FRET to confirm that potency gains are due to ternary complex stability (

    
    ) and not just improved cell permeability.
    
References
  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link

  • Zengerle, M., et al. (2015).[7] "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology. Link

  • Roy, M. J., et al. (2019). "SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate." ACS Chemical Biology. Link

  • Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences. Link

  • Troup, R. I., et al. (2020).[5] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
2-Boc-6-hydroxy-2-azaspiro[3.4]octane
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Reactant of Route 2
2-Boc-6-hydroxy-2-azaspiro[3.4]octane
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